25-Methoxyalisol A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 25-Methoxyalisol A is typically isolated from the dried rhizomes of Alisma orientale through extraction and purification processes . The compound can be extracted using solvents such as chloroform and methanol . The purification process often involves chromatographic techniques to achieve a high degree of purity.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale extraction from Alisma orientale followed by purification using industrial chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 25-Methoxyalisol A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound .

Scientific Research Applications

25-Methoxyalisol A has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 25-Methoxyalisol A involves its interaction with various molecular targets and pathways. It has been shown to exert its effects through modulation of inflammatory pathways and lipid metabolism . The compound’s diuretic effect is believed to be mediated by its influence on renal function and electrolyte balance .

Comparison with Similar Compounds

- 25-O-Methylalisol A

- Alisol A

- Alisol B

Comparison: 25-Methoxyalisol A is unique due to its specific methoxy group at the 25th position, which distinguishes it from other similar compounds like Alisol A and Alisol B . This structural difference contributes to its distinct pharmacological properties and potential therapeutic applications .

Biological Activity

25-Methoxyalisol A , a sterane triterpenoid derived from the aquatic plant Alisma orientale, has garnered attention due to its diverse biological activities. This compound is known for its potential therapeutic applications, particularly in the fields of anti-inflammatory, antihyperglycemic, and antioxidant activities. This article synthesizes current research findings regarding the biological activity of this compound, providing detailed insights into its mechanisms and effects.

1. Antihyperglycemic Activity

Research has indicated that this compound exhibits significant antihyperglycemic properties. The compound has been shown to inhibit key enzymes involved in carbohydrate metabolism, which can help manage blood glucose levels.

Enzyme Inhibition

- α-Amylase Inhibition : This enzyme is crucial for breaking down starches into sugars. Inhibition of α-amylase can lead to reduced glucose absorption in the intestines.

- α-Glucosidase Inhibition : Similar to α-amylase, α-glucosidase is responsible for the final steps of carbohydrate digestion. Inhibition can delay glucose absorption.

The following table summarizes the methodologies used to evaluate these activities:

| Method | Assay Type | Description | Detection |

|---|---|---|---|

| α-Amylase Inhibition | Isolated Enzymes | Measures inhibition of starch breakdown | Colorimetric assays |

| α-Glucosidase Inhibition | Isolated Enzymes | Measures inhibition of sugar absorption | Fluorometric assays |

| Glucose Uptake | Cell-based | Evaluates modification of glucose uptake into cells | Colorimetric and fluorometric assays |

2. Anti-Inflammatory Activity

This compound has demonstrated promising anti-inflammatory effects. Studies have shown that it can significantly reduce inflammation markers in cell cultures and animal models.

- Cytokine Modulation : The compound appears to modulate the secretion of pro-inflammatory cytokines, thereby reducing inflammation.

- Inhibition of COX Enzymes : Cyclooxygenase (COX) enzymes are key players in inflammation; inhibition can lead to decreased production of inflammatory mediators.

3. Antioxidant Activity

The antioxidant properties of this compound are noteworthy, as they contribute to its potential protective effects against oxidative stress-related diseases.

Assays Conducted

- DPPH Assay : This assay measures the ability of antioxidants to scavenge free radicals.

- ABTS Assay : Similar to DPPH, this assay evaluates the capacity to neutralize free radicals.

The following table summarizes the antioxidant activity results:

| Assay Type | Methodology | Outcome |

|---|---|---|

| DPPH | Radical scavenging assay | Significant reduction in DPPH |

| ABTS | Free radical cation assay | High scavenging activity observed |

Study on Antihyperglycemic Effects

A recent study investigated the effects of this compound on diabetic rats. The results indicated a marked decrease in blood glucose levels post-treatment, alongside improved insulin sensitivity. The study utilized both biochemical assays and histological examinations to confirm these findings.

Study on Anti-Inflammatory Properties

Another study focused on the anti-inflammatory effects of this compound in a murine model of arthritis. The compound significantly reduced paw swelling and joint inflammation, correlating with decreased levels of inflammatory cytokines.

Properties

IUPAC Name |

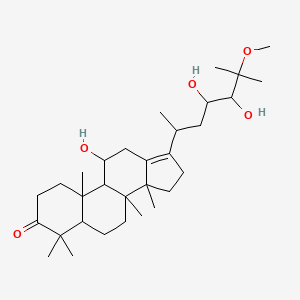

17-(4,5-dihydroxy-6-methoxy-6-methylheptan-2-yl)-11-hydroxy-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H52O5/c1-18(16-22(33)26(35)28(4,5)36-9)19-10-14-30(7)20(19)17-21(32)25-29(6)13-12-24(34)27(2,3)23(29)11-15-31(25,30)8/h18,21-23,25-26,32-33,35H,10-17H2,1-9H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSXGAZVWBLDJCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C(C(C)(C)OC)O)O)C1=C2CC(C3C4(CCC(=O)C(C4CCC3(C2(CC1)C)C)(C)C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H52O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.